N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide
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Overview
Description
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide is a complex peptide compound It is composed of multiple amino acids, each contributing to its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide involves a series of peptide coupling reactions. The process typically starts with the protection of amino groups to prevent unwanted side reactions. The amino acids are then sequentially coupled using reagents such as carbodiimides (e.g., DCC) and coupling additives (e.g., HOBt) to form peptide bonds. The final deprotection step yields the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve solid-phase peptide synthesis (SPPS) due to its efficiency and scalability. SPPS allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin. This method minimizes purification steps and enhances yield.
Chemical Reactions Analysis
Types of Reactions
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide can undergo various chemical reactions, including:
Oxidation: The tyrosyl residue can be oxidized to form dityrosine.
Reduction: The disulfide bonds, if present, can be reduced to free thiols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H~2~O~2~) or peracids.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products
Oxidation: Dityrosine and other oxidized derivatives.
Reduction: Free thiols from disulfide bond cleavage.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Potential therapeutic applications due to its bioactive properties.
Industry: Utilized in the development of peptide-based materials and sensors.
Mechanism of Action
The mechanism of action of N5-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction cascades, leading to various cellular responses.
Comparison with Similar Compounds
Similar Compounds
- Glycyl-L-prolylglycyl-N-(4-carboxybutyl)-N~5~-(diaminomethylidene)-L-ornithinamide
- 4-[(4-Chlorophenyl)carbamoyl]butanoic Acid
Uniqueness
N~5~-(Diaminomethylidene)-L-ornithyl-L-glutaminylglycyl-L-tyrosyl-N-(4-carboxybutyl)-L-serinamide stands out due to its specific sequence of amino acids, which imparts unique structural and functional properties
Properties
CAS No. |
801240-81-3 |
---|---|
Molecular Formula |
C30H48N10O10 |
Molecular Weight |
708.8 g/mol |
IUPAC Name |
5-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C30H48N10O10/c31-19(4-3-13-36-30(33)34)26(47)39-20(10-11-23(32)43)27(48)37-15-24(44)38-21(14-17-6-8-18(42)9-7-17)29(50)40-22(16-41)28(49)35-12-2-1-5-25(45)46/h6-9,19-22,41-42H,1-5,10-16,31H2,(H2,32,43)(H,35,49)(H,37,48)(H,38,44)(H,39,47)(H,40,50)(H,45,46)(H4,33,34,36)/t19-,20-,21-,22-/m0/s1 |
InChI Key |
QYTGRGHCRQQCTR-CMOCDZPBSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)N[C@@H](CO)C(=O)NCCCCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCN=C(N)N)N)O |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)NC(CO)C(=O)NCCCCC(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CCCN=C(N)N)N)O |
Origin of Product |
United States |
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